molecular formula C22H19N5O3S B2479906 N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105218-42-5

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide

Katalognummer B2479906
CAS-Nummer: 1105218-42-5
Molekulargewicht: 433.49
InChI-Schlüssel: LHAHPQLSCHOYNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide, also known as QL-XII-47, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide involves the reaction of 2-furoic acid with 6-bromo-3-pyridazinethiol, followed by the coupling of the resulting intermediate with 4-(quinolin-3-ylamino)butan-2-one. The final product is obtained by the oxidation of the thioether group using hydrogen peroxide.

Starting Materials
2-furoic acid, 6-bromo-3-pyridazinethiol, 4-(quinolin-3-ylamino)butan-2-one, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), triethylamine (TEA), hydrogen peroxide (H2O2)

Reaction
Step 1: Activation of 2-furoic acid with DCC and DMAP to form the corresponding active ester, Step 2: Reaction of the active ester with 6-bromo-3-pyridazinethiol to form the intermediate, Step 3: Coupling of the intermediate with 4-(quinolin-3-ylamino)butan-2-one using TEA as a base to form the final intermediate, Step 4: Oxidation of the thioether group using H2O2 to obtain the final product

Wirkmechanismus

The mechanism of action of N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide involves the inhibition of several enzymes and signaling pathways. The compound has been shown to inhibit the activity of matrix metalloproteinases by binding to the active site of the enzyme and preventing the degradation of extracellular matrix. N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has also been shown to inhibit the activity of phosphodiesterases by binding to the catalytic site of the enzyme and preventing the hydrolysis of cAMP and cGMP. In addition, N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has been shown to modulate the activity of several ion channels and receptors by binding to specific sites on the protein and altering their conformation.

Biochemische Und Physiologische Effekte

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation and migration of cancer cells by inhibiting the activity of matrix metalloproteinases. N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has also been shown to reduce inflammation by inhibiting the activity of phosphodiesterases and reducing the production of pro-inflammatory cytokines. In addition, N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has been shown to modulate the activity of several ion channels and receptors, resulting in the reduction of epileptic seizures and neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has high purity and stability, making it ideal for in vitro and in vivo experiments. N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has also been shown to have low toxicity and high selectivity, making it a promising therapeutic agent. However, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments. In addition, the compound has not been extensively studied in clinical trials, and its long-term safety and efficacy have not been established.

Zukünftige Richtungen

The potential therapeutic applications of N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide have generated significant interest in the scientific community, and several future directions for research have been proposed. One area of research is the development of analogs of N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide with improved solubility and bioavailability. Another area of research is the evaluation of the long-term safety and efficacy of N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide in clinical trials. In addition, the mechanism of action of N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide on ion channels and receptors needs to be further elucidated to identify potential targets for drug development. Overall, N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.

Wissenschaftliche Forschungsanwendungen

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. The compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the pathogenesis of these diseases. N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a role in cancer metastasis. The compound has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of inflammatory responses. In addition, N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has been shown to modulate the activity of several ion channels and receptors that are involved in neurological disorders such as epilepsy and neuropathic pain.

Eigenschaften

IUPAC Name

N-[6-[4-oxo-4-(quinolin-3-ylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c28-20(24-16-13-15-5-1-2-6-17(15)23-14-16)8-4-12-31-21-10-9-19(26-27-21)25-22(29)18-7-3-11-30-18/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAHPQLSCHOYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.